1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, a hydroxyethyl group, and a tolyl urea moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of the pyrrole derivative. The key steps include:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of 1-methyl-1H-pyrrole, which can be achieved through the reaction of a suitable precursor with a methylating agent.
Hydroxyethylation: The next step involves the introduction of the hydroxyethyl group to the pyrrole ring. This can be accomplished through a reaction with an appropriate hydroxyethylating reagent under controlled conditions.
Urea Formation: The final step involves the reaction of the hydroxyethylated pyrrole with o-tolyl isocyanate to form the desired urea compound. This reaction is typically carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or tolyl moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with altered chemical properties.
Scientific Research Applications
1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:
1-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea: Lacks the methyl group on the pyrrole ring, which may affect its chemical reactivity and biological activity.
1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea: Contains a phenyl group instead of the o-tolyl group, leading to differences in steric and electronic properties.
1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(m-tolyl)urea: Has a meta-tolyl group instead of the ortho-tolyl group, which may influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-6-3-4-7-12(11)17-15(20)16-10-14(19)13-8-5-9-18(13)2/h3-9,14,19H,10H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJFRXAIQVJKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CN2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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